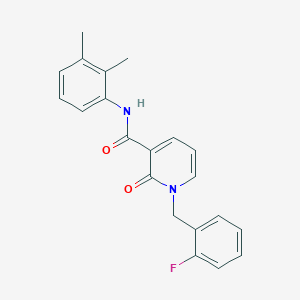![molecular formula C8H6ClNO B2463344 7-Chloro-2-methyl-furo[3,2-B]pyridine CAS No. 220992-40-5](/img/structure/B2463344.png)
7-Chloro-2-methyl-furo[3,2-B]pyridine
Descripción general
Descripción
7-Chloro-2-methyl-furo[3,2-B]pyridine is a chemical compound with the molecular formula C8H6ClNO . Its exact mass is 167.013792 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 7-Chloro-2-methyl-furo[3,2-B]pyridine, often involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity, greater selectivity, and rapid synthesis .Aplicaciones Científicas De Investigación
Anticancer Properties
Compounds with a furo[3,2-b]pyridine framework, similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine, have shown promising anticancer activities. A study by Sri Laxmi et al. (2020) explored the synthesis of 2-substituted furo[3,2-b]pyridines and their cytotoxic properties against cancer cell lines. They found that a derivative, 3b, showed significant growth inhibition in MDAMB-231 and MCF-7 cell lines and also induced apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent (Sri Laxmi et al., 2020).
Kinase Inhibition
Němec et al. (2021) reported on the synthesis of 3,5-disubstituted furo[3,2-b]pyridines, which includes structures similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine. These compounds were identified as highly selective inhibitors of protein kinases CLK and HIPK, with potential applications in chemical biology (Němec et al., 2021).
Synthesis of Polyfunctional Derivatives
Jasselin-Hinschberger et al. (2013) focused on the lithiation of furo[3,2-b]pyridines, which is a key step in synthesizing polyfunctional derivatives. Their study provided a detailed procedure for regioselective lithiations and electrophilic trapping, leading to various functionalized furo[3,2-b]pyridines (Jasselin-Hinschberger et al., 2013).
Utility in Heterocyclic Synthesis
A study by Ibrahim et al. (2022) explored the use of a furo[3,2-g]chromene derivative in constructing a variety of heterocyclic systems. This study underscores the versatility of furo[3,2-b]pyridine frameworks in synthetic chemistry, indicating potential applications in the development of novel heterocyclic compounds (Ibrahim et al., 2022).
Propiedades
IUPAC Name |
7-chloro-2-methylfuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOCZGIJCBPCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methyl-furo[3,2-B]pyridine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)


![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)


![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)
![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2463280.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463281.png)
![2-[But-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2463282.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)